3-(Dimethylamino)propanethioamide hydrochloride

Description

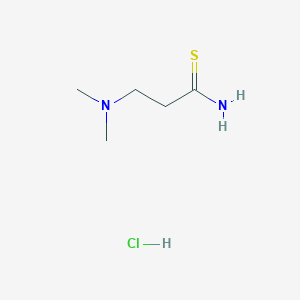

3-(Dimethylamino)propanethioamide hydrochloride (CID 18941119) is a thioamide derivative with the molecular formula C₅H₁₂N₂S·HCl and a molecular weight of 152.62 g/mol. Its structure features a dimethylamino group (-N(CH₃)₂) attached to a propane backbone terminating in a thioamide (-C(=S)NH₂) functionality . The SMILES notation is CN(C)CCC(=S)N, and its InChIKey is APWATHHHOCAOLI-UHFFFAOYSA-N. This compound is characterized by a hydrogen bond donor count of 2, a polar surface area of 46.3 Ų, and moderate solubility in polar solvents due to its ionic hydrochloride salt form .

Properties

IUPAC Name |

3-(dimethylamino)propanethioamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S.ClH/c1-7(2)4-3-5(6)8;/h3-4H2,1-2H3,(H2,6,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMJCGSHZCTAJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=S)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24812-53-1 | |

| Record name | 3-(dimethylamino)propanethioamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)propanethioamide hydrochloride typically involves the reaction of 3-chloropropanethioamide with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-chloropropanethioamide+dimethylamine→3-(Dimethylamino)propanethioamide hydrochloride

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, and the product is typically purified using recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)propanethioamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides, thiols, or amines can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

3-(Dimethylamino)propanethioamide hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly notable for its role in the production of:

- Antipsychotic Drugs : The compound is integral to the synthesis of several antipsychotic medications, including chlorpromazine and clomipramine. These drugs are used to manage conditions such as schizophrenia and bipolar disorder.

- Antidepressants : It is also involved in the production of antidepressants like amitriptyline and citalopram, which are widely prescribed for major depressive disorder and anxiety disorders.

- Antispasmodics : The compound is utilized in the synthesis of antispasmodic agents, which help relieve muscle spasms.

The ability to synthesize these drugs efficiently makes this compound a valuable asset in pharmaceutical chemistry .

Chemical Synthesis and Polymerization

In addition to its pharmaceutical uses, this compound plays a significant role in chemical synthesis:

- Polymerization Processes : It has been studied for its effectiveness in polymerization reactions, particularly in the synthesis of polyacrylamides. For instance, it can act as a chain transfer agent in RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization, facilitating the production of well-defined polymers with specific properties .

- Biochemical Reagents : The compound is employed as a biochemical reagent in enzymatic reactions, contributing to various biochemical assays and research studies .

Case Studies and Research Findings

Numerous studies have documented the applications of this compound. Here are some notable findings:

- Synthesis of Antipsychotics : A case study highlighted the efficiency of using this compound as an intermediate in synthesizing chlorpromazine. The study demonstrated that optimizing reaction conditions could enhance yield and purity .

- Polymerization Studies : Research focused on the use of this compound in RAFT polymerization showed that varying solvent conditions significantly impacted polymer characteristics. This study provided insights into how the compound can be manipulated to achieve desired polymer properties .

- Enzymatic Reactions : Another study illustrated its role as a biochemical reagent, showcasing how it facilitated specific enzymatic reactions that are critical for biochemical analysis .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Antipsychotics (e.g., chlorpromazine, clomipramine), Antidepressants (e.g., amitriptyline), Antispasmodics |

| Chemical Synthesis | Polymerization (e.g., RAFT processes), Biochemical reagents for enzymatic reactions |

| Research Studies | Case studies on drug synthesis efficiency and polymer characteristics |

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propanethioamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Thiazolidin-4-one Derivatives

Compounds 30–36 in are thiazolidin-4-one derivatives sharing the 3-(dimethylamino)propyl moiety but differ in aryl substituents (Table 1). These compounds exhibit high purity (52–99.9%) and variable yields (52–88%), with electron-withdrawing substituents (e.g., 2-chloro-4-fluorophenyl in 32) correlating with higher synthetic efficiency (88% yield).

Table 1: Thiazolidin-4-one Derivatives vs. Target Compound

| Compound | Aryl Substituent | Purity (%) | Yield (%) | Key Functional Group |

|---|---|---|---|---|

| Target Compound | N/A | N/A | N/A | Thioamide (-C(=S)NH₂) |

| 30 | 2,4-Dichlorophenyl | 99.6 | 73 | Thiazolidinone ring |

| 32 | 2-Chloro-4-fluorophenyl | 99.9 | 88 | Thiazolidinone ring |

| 35 | Benzo[d][1,3]dioxol-5-yl | 52 | 52 | Thiazolidinone ring |

Carboxamide and Quinoline Derivatives

SzR-105 () is a carboxamide-linked hydroxyquinoline derivative with the formula C₁₅H₂₀ClN₃O₂. Its dimethylaminopropyl chain is analogous to the target compound but terminates in a carboxamide (-CONH-) group instead of a thioamide.

Nox2 Inhibitors (TG15 Series) in feature a thioxoquinazolinone core with a dimethylaminopropyl chain. These compounds, such as TG15-132, exhibit direct inhibitory effects on NADPH oxidase-2 (Nox2), a key enzyme in inflammatory pathways. The thioxo (-C=S) group increases electrophilicity compared to the thioamide, possibly enhancing covalent interactions with enzyme active sites .

Propanone and Aryl-Substituted Analogs

Aldi-2 () and Bedaquiline Intermediate () are propanone derivatives. Aldi-2 (3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride) has a ketone group and a fluoromethoxyphenyl substituent, which may improve blood-brain barrier penetration due to increased lipophilicity. In contrast, the Bedaquiline intermediate (C₁₅H₁₈ClNO) features a naphthyl group, enabling π-stacking interactions critical for antitubercular activity .

3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride () shares a propanone backbone but includes a 4-methoxyphenyl group.

Thiol and Chloride Derivatives

3-(Dimethylamino)-1-propanethiol Hydrochloride () replaces the thioamide with a thiol (-SH) group, increasing nucleophilicity and susceptibility to oxidation. This compound is used in synthesizing disulfide-linked conjugates, diverging from the thioamide’s stability in reducing environments .

3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride () is a chloro derivative with a quaternary ammonium center. Its reactivity as an alkylating agent contrasts with the thioamide’s role as a hydrogen bond donor .

Biological Activity

3-(Dimethylamino)propanethioamide hydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural properties facilitate diverse biological activities, making it a subject of research for potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : CHClNS

- Molecular Weight : 168.69 g/mol

- CAS Number : 24812-53-1

This compound exhibits its biological effects primarily through interactions with specific molecular targets within cells. The compound's thioamide functional group is believed to play a crucial role in its reactivity and biological activity.

Target Interactions

- Enzymatic Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cellular signaling.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, targeting bacterial cell membranes and disrupting their integrity.

Antimicrobial Properties

Research has highlighted the potential of this compound as an antimicrobial agent. A study demonstrated its effectiveness against various bacterial strains, suggesting a mechanism that involves the disruption of bacterial cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cell lines, possibly through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 20 |

Case Studies

-

Antimicrobial Efficacy Study :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacteria. The results indicated significant antibacterial activity, especially against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development. -

Cancer Research :

In a research article from Cancer Letters, the compound was tested on various cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, supporting its role as a potential anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. Studies indicate that it undergoes hepatic metabolism, with metabolites exhibiting varying degrees of biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Dimethylamino)propanethioamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step processes, including nucleophilic substitution and thioamide formation. Key steps include:

- Amine alkylation : Reacting dimethylamine with a halogenated propane derivative under anhydrous conditions.

- Thioamide introduction : Treating intermediates with thionating agents (e.g., Lawesson’s reagent) in inert solvents like THF.

- Purification : Use recrystallization or column chromatography to isolate the hydrochloride salt. Optimize pH (4–6) during salt formation to maximize yield .

- Data-Driven Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (40–60°C) and solvent polarity to reduce byproducts like unreacted amines or oxidized species .

Q. Which analytical techniques are most effective for characterizing this compound, and how are data interpreted?

- Primary Techniques :

- NMR Spectroscopy : Confirm structure using <sup>1</sup>H and <sup>13</sup>C NMR. Key signals: δ 2.2–2.8 ppm (dimethylamino protons), δ 3.5–4.0 ppm (propane backbone).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]<sup>+</sup>; validate molecular weight (±1 Da).

- IR Spectroscopy : Identify thioamide C=S stretch (~1250 cm<sup>-1</sup>) and N–H bends (~1600 cm<sup>-1</sup>) .

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards. Acceptable purity: ≥95% .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Solubility Profile : Freely soluble in water and methanol (similar to dopamine hydrochloride), sparingly soluble in ether. Prepare stock solutions in water (10–50 mM) for biological assays .

- Experimental Implications : Use aqueous buffers (pH 4–7) to prevent precipitation. For non-polar reactions, employ co-solvents like DMSO (<10% v/v) to enhance solubility .

Advanced Research Questions

Q. How does the presence of this compound as an impurity affect pharmaceutical formulations, and what analytical methods detect it?

- Impact Analysis : Even trace impurities (≥0.1%) can alter drug stability or bioactivity. For example, dimethylamino groups may catalyze hydrolysis in ester-containing drugs .

- Detection Methods :

- LC-MS/MS : Quantify impurities at ppm levels using selective ion monitoring (SIM).

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity to identify degradation pathways .

Q. What strategies mitigate degradation of this compound under various storage conditions?

- Stabilization Protocols :

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Use desiccants to prevent hygroscopic degradation.

- Buffering : Maintain pH 4–6 in solution to avoid amine oxidation.

- Additives : Include antioxidants like ascorbic acid (0.1% w/v) in aqueous formulations .

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

- Root Cause Analysis :

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.

- Metabolic Interference : Test for off-target effects using kinase profiling panels or siRNA knockdowns.

- Data Validation : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.